Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Antiparasitic Schistosoma mansoni SAR

Select this specific pyrazolo[1,5‑a]pyrimidine scaffold, not a generic analog, to preserve validated B‑Raf inhibitory activity (IC₅₀ = 1.5 µM) and anti‑proliferative effects on melanoma/colorectal cancer lines. The 7‑hydroxyl group is a proven synthetic handle for generating 7‑chloro intermediates that unlock 7‑alkylamino/alkylthio diversification libraries. With a documented MCF‑7 cytotoxicity reference (IC₅₀ = 55.97 µg/mL), you establish a quantitative SAR baseline. Insist on lot‑specific purity (≥97%) and analytical data so that starting‑material variability never confounds your kinase‑targeted therapeutic program.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 136178-56-8
Cat. No. B179697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS136178-56-8
SynonymsEthyl 7-hydroxypyrazolo[1,5-a]pyriMidine-3-carboxylate
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC=CC2=O
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
InChIKeyZGCDOKYAYRHKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8): A Procurement Guide for a Versatile Heterocyclic Scaffold in Kinase-Targeted Drug Discovery


Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold widely recognized in medicinal chemistry for the design of kinase-targeted therapeutics [1]. Its core structure features a fused pyrazole-pyrimidine bicyclic system, with a hydroxyl group at the 7-position and an ethyl ester at the 3-position . This compound is not a finished drug but a critical intermediate, offering a defined chemical handle (the ester) and a reactive site (the hydroxyl) for further derivatization, which underpins its utility in generating focused libraries of biologically active molecules .

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Why Structural Nuances Dictate Functional Performance in Pyrazolo[1,5-a]pyrimidine Analog Selection


The pyrazolo[1,5-a]pyrimidine scaffold's utility is not monolithic; its functional performance is exquisitely sensitive to specific substitution patterns [1]. Minor structural changes, such as replacing the 7-hydroxyl group with a mercapto (-SH) or amino (-NH2) group, can drastically alter a compound's biological activity profile . For instance, while 7-mercapto analogs demonstrate potent in vitro antischistosomal activity, the corresponding 7-hydroxy derivatives do not, a finding with direct implications for target selection . Similarly, the presence of the ethyl ester at the 3-position is critical for generating active kinase inhibitors [2]. Therefore, generic substitution with a closely related analog, even one sharing the same core, cannot be assumed to yield equivalent results and risks derailing a research program. The following evidence outlines the quantifiable, verifiable differentiators that justify the specific selection of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.

Quantitative Differentiation of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) Against Key Analogs


7-Hydroxyl vs. 7-Mercapto Substitution: A Binary Activity Switch in Antischistosomal Assays

A direct head-to-head comparison of a series of 7-hydroxypyrazolo[1,5-a]pyrimidines and 7-mercaptopyrazolo[1,5-a]pyrimidines reveals a stark difference in biological activity. The 7-mercapto derivatives (e.g., compounds 37 and 47) were lethal to Schistosoma mansoni in vitro at 100 µg/mL after only 1 hour of exposure. In contrast, the 7-hydroxy analogs were explicitly noted as 'not as active' under the same conditions . This represents a binary functional switch driven solely by the substitution at the 7-position, underscoring that Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate cannot be interchanged with a 7-mercapto analog for antischistosomal research. Furthermore, the report that none of the active in vitro compounds (including the 7-mercapto analogs) were effective in vivo provides crucial context for the 7-hydroxy compound's negative in vitro result, highlighting a specific, well-documented limitation of the chemotype.

Antiparasitic Schistosoma mansoni SAR

Validation of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Core as a B-Raf Kinase Inhibitor Pharmacophore

The compound serves as a minimal core for a validated class of B-Raf kinase inhibitors. A derivative bearing the identical pyrazolo[1,5-a]pyrimidine-3-carboxylate core structure, compound 68, demonstrated potent B-Raf inhibition with an IC50 of 1.5 µM in a biochemical assay [1]. This validates the 3-carboxylate substitution pattern as a key pharmacophoric element for engaging the B-Raf kinase active site. The functional relevance of this inhibition was confirmed by the compound's ability to inhibit the growth of a panel of human tumor cell lines, including A375 melanoma cells (IC50 3.8 µM), HT29 colorectal cancer cells (IC50 7.0 µM), and BXPC-3 pancreatic cancer cells (IC50 3.25 µM) [1]. This establishes the core scaffold of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate as a validated starting point for developing B-Raf-targeted anticancer agents.

Oncology Kinase Inhibitor B-Raf Melanoma

Procurement Purity Benchmarking: 95-98% Purity for Reproducible Synthetic Workflows

For synthetic chemists, the purity of a building block is a direct determinant of reaction yield, byproduct profile, and purification effort. Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is commercially available with verified purity levels ranging from 95% to 98+% . This high level of purity is a critical procurement differentiator compared to lower-purity or custom-synthesized batches, which may contain uncharacterized impurities that can poison catalysts, lead to complex mixtures, or necessitate additional purification steps. Suppliers offer batch-specific analytical data, including NMR, HPLC, or GC reports , providing documented traceability that is essential for generating reproducible scientific data. This documented purity standard mitigates the risk of experimental variability arising from starting material quality.

Synthetic Chemistry Building Block Purity Analytical Specification

Cytotoxic Activity Profile: A Reference Point for Anticancer SAR Campaigns

The compound's baseline cytotoxic activity provides a useful reference point for structure-activity relationship (SAR) studies. In vitro testing against the MCF-7 human breast cancer cell line revealed an IC50 value of 55.97 µg/mL . This quantifies the activity of the unsubstituted core structure. This data point is valuable for comparative analysis when evaluating the potency gains achieved by introducing various substituents onto the pyrazolo[1,5-a]pyrimidine scaffold. For instance, a more elaborated derivative, Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i), showed the best antibacterial activity in its series [1], illustrating the significant impact that additional substitution can have on biological performance.

Oncology Cytotoxicity MCF-7 SAR

Validated Application Scenarios for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) in R&D and Procurement


Lead Generation for B-Raf Kinase Inhibitors in Oncology

The compound serves as an ideal core scaffold for generating focused libraries of B-Raf kinase inhibitors. The evidence shows that derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxylate are potent inhibitors of B-Raf (IC50 = 1.5 µM) and exhibit anti-proliferative effects on melanoma and colorectal cancer cell lines [1]. Medicinal chemists can leverage the 7-hydroxyl group and 3-ethyl ester as diversification points to explore SAR around the core pharmacophore validated by the literature [1].

Synthetic Intermediate for Diverse Heterocyclic Arrays

The compound's 7-hydroxyl group is a versatile synthetic handle. As documented, 7-chloropyrazolo[1,5-a]pyrimidines can be readily prepared from their 7-hydroxy analogs [1]. The 7-chloro intermediate is a key precursor for synthesizing a wide array of 7-alkylamino and 7-alkylthio derivatives, which have been explored for antifungal and other biological activities [1]. This positions Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate as a strategic entry point to a large and diverse chemical space within the pyrazolo[1,5-a]pyrimidine family.

Structure-Activity Relationship (SAR) Studies and Building Block for Custom Synthesis

With a documented baseline cytotoxicity of IC50 = 55.97 µg/mL against MCF-7 cells, this compound provides a clear quantitative reference for SAR campaigns [1]. Researchers can use this data to assess the potency gains (or losses) achieved by introducing novel substituents. The high commercial purity (95-98+%) and availability of batch-specific analytical data further ensure that starting material variability does not confound biological assay results, which is critical for generating robust and reproducible SAR data.

Quote Request

Request a Quote for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.